Procathepsin B (26-50) (rat)

Description

Procathepsin B (26-50) (rat) is a 25-amino acid peptide fragment derived from the propeptide region of rat procathepsin B, a lysosomal cysteine protease. The full-length procathepsin B is synthesized as a 43 kDa inactive zymogen containing a 62-amino acid propeptide (residues 1–62) that serves dual roles: (1) as an inhibitor of enzymatic activity and (2) as a chaperone to ensure proper folding of the mature enzyme . The propeptide’s N-terminal region (residues 1–22) is critical for maintaining latency, while residues 26–50 form part of a conserved β-sheet structure (Trp24–Ala26) that stabilizes interactions with the catalytic domain (e.g., Tyr183, Phe180, Tyr188) . Deletion or mutation in this region disrupts folding and abolishes protease activity . Procathepsin B (26-50) is implicated in pathological processes, including tumor invasion and metastasis, due to its extracellular matrix (ECM)-degrading activity upon activation .

Properties

IUPAC Name |

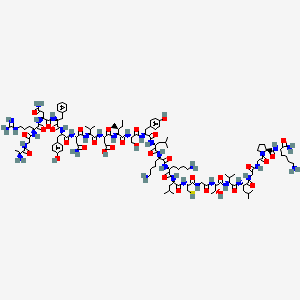

(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCIHFPJJWSJMS-HGVIYXBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H198N34O33S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2713.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Procathepsin B (26-50) (rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods: Industrial production of Procathepsin B (26-50) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Autocatalytic Processing Mechanism

Procathepsin B demonstrates autocatalytic activation through a pH-dependent process:

-

Activation occurs optimally at pH 4.5, where conformational changes weaken propeptide-mature enzyme interactions .

-

The propeptide (residues 26-50) is cleaved at Met56-Phe57 in wild-type rat procathepsin B .

-

This cleavage produces a mature enzyme with catalytic activity, even though the zymogen itself exhibits low intrinsic activity sufficient to initiate processing .

Key Reaction Steps:

-

pH-induced loosening of propeptide structure

-

Intermolecular cleavage of the propeptide by active procathepsin B molecules

-

Final trimming by dipeptidylpeptidase I to achieve the correct N-terminus .

Enzymatic Cleavage by Other Proteases

Procathepsin B processing can be mediated by:

| Protease | Cleavage Site | Efficiency | pH Dependency | Source |

|---|---|---|---|---|

| Cathepsin D | Upstream of Met56 | Moderate | Acidic (≤5.0) | |

| Cathepsin L | Met56-Phe57 | High | Acidic (4.5) | |

| Mature Cathepsin B | Met56-Phe57 | High | Acidic (4.5) |

-

Cathepsin D generates elongated intermediates, while cathepsin L and mature cathepsin B produce precise cleavage .

Mutational Analysis of Cleavage Sites

Studies using recombinant procathepsin B mutants revealed:

A. Critical Residues in the Propeptide Region (26-50):

-

Arg54 (P3 position): Replacement with asparagine (R54N) reduced processing efficiency by ~60%, indicating its role in substrate recognition .

-

Phe57 (P1′ position): Alanine substitution (F57A) altered cleavage specificity and slowed processing .

B. Cleavage Site Flexibility:

| Mutant | Cleavage Site Shift | Processing Rate (% of WT) |

|---|---|---|

| F57P | Upstream (Ala54) | 180% |

| T58AΔED | Downstream (Leu59) | 220% |

| E59A/D60A | Multiple sites | 210% |

-

Proline substitutions at P1/P1′ positions abolished cleavage at Met56-Phe57 but enabled alternative cleavage .

pH and Cofactor Dependence

-

Heparin/Dextran Sulfate : Accelerates processing at neutral pH by stabilizing enzyme-substrate interactions .

-

Inhibitors : E-64 and DCG-04 bind both pro- and mature forms, confirming catalytic activity in the zymogen .

Functional Implications of Processing

-

Processed forms retain full enzymatic activity against substrates like Z-Arg-Arg-AMC, regardless of N-terminal extensions .

-

Extracellular activation at neutral pH may occur via interactions with glycosaminoglycans, suggesting pathological roles in tissue remodeling .

This data underscores the dual role of procathepsin B as both a zymogen and a catalyst in its own maturation, with implications for therapeutic targeting in diseases involving cysteine protease dysregulation.

Scientific Research Applications

Enzyme Activity Studies

Procathepsin B (26-50) is instrumental in studying the enzymatic activity of cathepsin B, a lysosomal cysteine protease involved in protein degradation and processing. Researchers utilize this peptide to:

- Characterize Enzymatic Functions: Understanding how cathepsin B processes substrates can reveal its role in normal physiology and disease states.

- Investigate Autocatalytic Processes: Studies have shown that the conversion of procathepsin B to its active form can be autocatalytic, providing insights into proteolytic mechanisms under various conditions .

Cancer Research

The involvement of cathepsin B in tumor progression and metastasis has made it a focal point in cancer research. Applications include:

- Therapeutic Target Exploration: Procathepsin B aids in identifying potential therapeutic targets for inhibiting tumor growth and spread .

- Understanding Tumor Microenvironment: It plays a role in remodeling the extracellular matrix, facilitating tumor invasion and angiogenesis .

- Drug Resistance Mechanisms: Cathepsin B has been implicated in the resistance of cancer cells to various chemotherapeutic agents, making it a target for overcoming drug resistance .

Inflammation Studies

Procathepsin B is also significant in understanding inflammatory responses:

- Role in Chronic Inflammation: Research indicates that cathepsin B contributes to diseases characterized by chronic inflammation, such as rheumatoid arthritis. Its activity can influence the inflammatory milieu and tissue remodeling .

- Potential for Anti-inflammatory Drug Development: By elucidating the mechanisms through which procathepsin B operates, researchers can develop new anti-inflammatory therapies aimed at modulating its activity .

Drug Development

In pharmaceutical research, Procathepsin B serves as a valuable tool for:

- Screening Inhibitors: It is used to identify compounds that can inhibit cathepsin B activity, leading to the development of novel medications targeting diseases associated with its dysregulation .

- Designing Targeted Therapies: Understanding the specific roles of procathepsin B can inform the design of drugs that selectively target pathways influenced by this protease .

Biomarker Identification

Procathepsin B holds promise as a biomarker for various diseases:

- Correlation with Disease States: Its expression levels can be correlated with disease progression and severity, aiding in diagnostic tool development .

- Personalized Medicine Approaches: By identifying specific biomarkers related to procathepsin B activity, researchers can tailor treatments based on individual patient profiles .

Case Studies and Research Findings

Mechanism of Action

Procathepsin B (26-50) (rat) exerts its effects by binding to the active site of cathepsin B, thereby inhibiting its proteolytic activity. This inhibition is crucial for regulating the enzyme’s activity in various physiological and pathological conditions. The peptide’s binding involves interactions with regions of the enzyme remote from the substrate-binding cleft, suggesting a unique mode of inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares procathepsin B (26-50) (rat) with propeptides of related cysteine proteases:

Key Findings

Unlike procathepsin S, which relies on Trp residues for stability, procathepsin B depends on Trp24 for propeptide-catalytic domain interactions .

Functional Divergence: Inhibition Efficiency: Procathepsin B’s propeptide inhibits enzymatic activity more potently (Ki ~0.1 nM) than procathepsin L (Ki ~1 nM) due to tighter binding to the active site . Activation Pathways: Procathepsin B autoactivates at neutral pH in the presence of glycosaminoglycans (e.g., heparin), unlike procathepsin E, which requires acidic pH .

Disease Associations: Procathepsin B overexpression correlates with poor prognosis in ovarian and pancreatic cancers, whereas procathepsin S is linked to autoimmune disorders .

Research Insights

Biological Activity

Procathepsin B (26-50) (rat) is a peptide fragment derived from the proenzyme form of cathepsin B, a cysteine protease involved in various physiological and pathological processes. This review focuses on its biological activity, mechanisms of action, and implications in disease, particularly cancer.

Overview of Procathepsin B

Procathepsin B is synthesized as an inactive precursor that requires proteolytic cleavage for activation. The fragment (26-50) specifically inhibits cathepsin B activity, making it a valuable tool for research into protease regulation and function.

Structure and Composition

- Molecular Formula : C₁₃H₁₈N₄O₄S

- Molecular Weight : 314.37 g/mol

- Amino Acid Sequence : Specific sequence details are crucial for understanding its interaction with cathepsin B.

Procathepsin B (26-50) acts primarily as an inhibitor of cathepsin B by binding to regions distinct from the substrate-binding cleft. This unique mode of inhibition results in:

- Reduced Proteolytic Activity : Inhibition leads to decreased protein degradation within lysosomes, impacting cellular homeostasis and signaling pathways.

- Influence on Apoptosis and Autophagy : By modulating cathepsin B activity, Procathepsin B (26-50) affects apoptotic pathways and autophagic processes, which are critical in cancer development and progression .

Experimental Findings

Research has demonstrated that Procathepsin B (26-50) inhibits the autocatalytic activation of cathepsin B, which is essential for its role in tumor invasion and metastasis. Studies indicate that this peptide fragment can effectively reduce cell invasion in colorectal cancer models by silencing cathepsin B activity .

Table 1: Summary of Experimental Findings on Procathepsin B (26-50)

Colorectal Cancer

In a study examining the role of cathepsin B in colorectal cancer (CRC), it was found that silencing cathepsin B using RNA interference significantly inhibited tumor growth and invasion capabilities. The study highlighted that higher levels of the cell cycle inhibitor p27^Kip1 were present in cathepsin B-deficient tumors, suggesting a regulatory role of cathepsin B in cell cycle progression .

Mechanistic Insights

The autocatalytic processing of procathepsin B has been shown to be triggered by environmental factors such as pH levels and the presence of heparin. This suggests that procathepsin B may have physiological roles beyond its enzymatic functions, potentially influencing extracellular matrix dynamics during tumorigenesis .

Implications for Drug Development

Given its inhibitory effects on cathepsin B, Procathepsin B (26-50) presents a promising avenue for therapeutic development against cancers characterized by elevated cathepsin B activity. Its specificity offers potential for designing targeted therapies that could mitigate tumor progression without broadly affecting other proteolytic pathways.

Comparison with Other Cathepsin Inhibitors

| Inhibitor | Target Enzyme | Mechanism |

|---|---|---|

| E-64 | Cathepsin B | Covalent binding |

| CA-074 | Cathepsin B | Competitive inhibition |

| Procathepsin D | Cathepsin D | Specific binding |

Procathepsin B (26-50) is unique due to its specific sequence and binding characteristics, which allows it to inhibit cathepsin B effectively while potentially sparing other related enzymes.

Q & A

Basic Research Questions

Q. What validated methods are recommended for detecting Procathepsin B (26-50) (rat) in cellular or tissue samples?

- Methodology :

- Immunoassays : Use species-specific ELISA kits optimized for rat procathepsin B (e.g., sandwich ELISA with monoclonal antibodies targeting the 26-50 epitope). Ensure validation via cross-reactivity tests with related proteases (e.g., cathepsin L) to confirm specificity .

- Western Blotting : Employ reducing SDS-PAGE with antibodies against the propeptide region. Include protease inhibitors (e.g., E-64) during sample preparation to prevent autocatalytic activation .

- Immunofluorescence : Localize procathepsin B in lysosomal compartments using confocal microscopy. Co-staining with lysosomal markers (e.g., LAMP-1) is critical for contextual interpretation .

- Data Considerations : Report limits of detection (LOD) and quantification (LOQ) for each method. Include negative controls (e.g., knockout tissues) to validate antibody specificity.

Q. Under what physiological or pathological conditions is Procathepsin B (26-50) (rat) upregulated?

- Experimental Design :

- Model Systems : Use rat models of inflammation (e.g., LPS-induced sepsis), cancer (e.g., hepatocellular carcinoma), or neurodegenerative diseases (e.g., Alzheimer’s). Compare tissue-specific expression via qPCR and immunohistochemistry .

- Stimuli Testing : Expose primary rat macrophages to cytokines (IL-1β, TNF-α) or hypoxia to assess procathepsin B secretion. Measure extracellular proenzyme levels via ELISA .

Advanced Research Questions

Q. How can conflicting data on the role of Procathepsin B (26-50) (rat) in tumor progression be resolved?

- Analysis Framework :

- Contextual Variables : Compare studies using different tumor models (e.g., orthotopic vs. xenograft). Microenvironmental pH differences may alter procathepsin B activation kinetics .

- Methodological Discrepancies : Re-evaluate assays measuring protease activity (e.g., fluorogenic substrates vs. zymography) and ensure distinction between procathepsin B and its active form .

- Interaction Mapping : Use co-immunoprecipitation or proximity ligation assays to study binding partners (e.g., cystatin C) that may regulate its function .

- Data Table :

| Study | Model System | Key Finding | Proposed Mechanism | Limitations |

|---|---|---|---|---|

| A (2023) | Rat glioma | Promotes invasion | Extracellular matrix degradation | Did not measure active cathepsin B |

| B (2024) | Rat hepatocellular carcinoma | Suppresses metastasis | Sequesters active proteases | Overexpression artifact |

Q. What experimental strategies can elucidate the pH-dependent activation mechanism of Procathepsin B (26-50) (rat) in vitro?

- Protocol Design :

- Recombinant Protein : Express and purify procathepsin B (26-50) in E. coli or mammalian systems. Confirm propeptide retention via N-terminal sequencing .

- Activation Assays : Incubate proenzyme at pH 4.0–6.0 (lysosomal pH range) and monitor cleavage via mass spectrometry. Use fluorogenic substrates (e.g., Z-FR-AMC) to quantify active cathepsin B generation .

- Kinetic Analysis : Calculate and under varying pH conditions. Compare with wild-type and mutant (e.g., cleavage site mutants) procathepsin B .

Methodological Best Practices

Q. How to ensure reproducibility when measuring Procathepsin B (26-50) (rat) in longitudinal studies?

- Guidelines :

- Sample Preparation : Standardize tissue homogenization buffers (e.g., 0.1 M citrate, pH 5.0) and freeze-thaw cycles to minimize protease activation .

- Inter-Lab Validation : Share aliquots of reference samples (e.g., recombinant procathepsin B) across collaborating labs to calibrate assays .

- Reporting Standards : Adhere to NIH preclinical guidelines (e.g., detailed descriptions of animal strain, age, and sex) to enhance cross-study comparability .

Data Interpretation Challenges

Q. Why do studies report divergent subcellular localizations for Procathepsin B (26-50) (rat)?

- Resolution Strategies :

- Fractionation Protocols : Use differential centrifugation followed by marker protein analysis (e.g., calnexin for ER, LAMP-1 for lysosomes) to confirm localization .

- Live-Cell Imaging : Tag procathepsin B with pH-sensitive fluorescent proteins (e.g., pHluorin) to track real-time trafficking in rat primary cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.